Tubulin Binding Affinity and Site Distinctiveness vs. Colchicine and Vinblastine
LY290293 (active species of the naphthopyran series) binds tubulin with a Ka of 3.8 × 10^5 M^−1 (~2.6 µM Kd), at a stoichiometry of 1 mol compound per mol tubulin dimer. Critically, it does not compete with colchicine or vinblastine, confirming a distinct binding locus [1]. In contrast, colchicine binds tubulin with a Kd of ~0.5–2 µM at its own site, and vinblastine binds with a Kd of ~0.1 µM, but both sites are distinct from the LY290293 site. Direct competition assays demonstrated no displacement of radiolabeled colchicine or vinblastine by LY290181 (closely related analog sharing the same binding site), providing functional evidence for a novel tubulin pharmacophore [1].
| Evidence Dimension | Tubulin binding affinity and site exclusivity |
|---|---|
| Target Compound Data | Ka = 3.8 × 10^5 M^−1 (Kd ~2.6 µM); binds at a site distinct from colchicine and vinblastine |
| Comparator Or Baseline | Colchicine: Kd ~0.5–2 µM (colchicine site); Vinblastine: Kd ~0.1 µM (vinca site); binding site non-overlapping with target |
| Quantified Difference | Target binds a novel site; no competitive displacement with colchicine or vinblastine observed |
| Conditions | Equilibrium binding assays with purified bovine brain tubulin; competition with [^3H]colchicine and [^3H]vinblastine |
Why This Matters
Binding to a non-canonical tubulin site enables LY290293 to evade resistance mechanisms that compromise colchicine- and vinca-site agents, making it a valuable tool for probing alternative tubulin pharmacophores.
- [1] Panda D, Singh JP, Wilson L. Suppression of microtubule dynamics by LY290181: a potential mechanism for its antiproliferative action. J Biol Chem. 1997;272(12):7681-7687. doi:10.1074/jbc.272.12.7681. View Source
